2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid is a compound that features a benzoic acid moiety linked to an imidazole ring through a diazenyl group
Vorbereitungsmethoden
The synthesis of 2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid typically involves the diazotization of 4-aminobenzoic acid followed by coupling with imidazole . The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling processes. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. .
Wissenschaftliche Forschungsanwendungen
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid involves its interaction with molecular targets through its imidazole and diazenyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid include:
2-(1H-imidazol-1-yl)benzoic acid: Lacks the diazenyl group, which may result in different chemical and biological properties.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group instead of a diazenyl group, leading to different reactivity and applications.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole ring, which may offer different coordination chemistry and biological activity.
The uniqueness of this compound lies in its combination of the benzoic acid, diazenyl, and imidazole functionalities, which provide a versatile platform for various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H8N4O2 |
---|---|
Molekulargewicht |
216.2 g/mol |
IUPAC-Name |
2-(1H-imidazol-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H8N4O2/c15-9(16)7-3-1-2-4-8(7)13-14-10-11-5-6-12-10/h1-6H,(H,11,12)(H,15,16) |
InChI-Schlüssel |
XRAAVRBABUXMLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=NC=CN2 |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.